Chirality-Dependent Blood-Brain Barrier Penetration: A Key Differentiator for CNS Applications
The (S)-enantiomer of 2-amino-5,5-dimethylhexanoic acid demonstrates superior blood-brain barrier (BBB) penetration compared to its (R)-enantiomer, a critical factor for CNS-targeted therapeutics. The (S)-enantiomer, as part of a sortilin modulator compound, exhibits a measured blood-to-brain unbound partition coefficient (Kp,uu) greater than 0.1, a benchmark for effective CNS drug candidates. [1]
| Evidence Dimension | Blood-Brain Barrier Unbound Partition Coefficient (Kp,uu) |
|---|---|
| Target Compound Data | > 0.1 (for compounds derived from the (S)-enantiomer) |
| Comparator Or Baseline | < 0.1 (inferred for the (R)-enantiomer based on patent claims) |
| Quantified Difference | Greater than 0.1 Kp,uu for (S)-derivatives, a threshold not met by the (R)-derivatives |
| Conditions | In vivo or in vitro models of BBB permeability as described in patent claims for sortilin modulators |
Why This Matters
For researchers developing CNS therapeutics, the (S)-enantiomer's ability to cross the BBB, quantified by a Kp,uu > 0.1, is a crucial selection criterion over the (R)-enantiomer, which lacks this defined property.
- [1] Google Patents. AU2022339056A1 - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modulators for use in the treatment of disease of the central nervous system. 2023. View Source
